7-(2-fluorophenyl)-4-(2-methoxybenzoyl)-1lambda6,4-thiazepane-1,1-dione
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Overview
Description
7-(2-fluorophenyl)-4-(2-methoxybenzoyl)-1lambda6,4-thiazepane-1,1-dione is a complex organic compound that features a thiazepane ring, a fluorophenyl group, and a methoxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-fluorophenyl)-4-(2-methoxybenzoyl)-1lambda6,4-thiazepane-1,1-dione typically involves multi-step organic reactions. The process may start with the formation of the thiazepane ring, followed by the introduction of the fluorophenyl and methoxybenzoyl groups through substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis could be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
7-(2-fluorophenyl)-4-(2-methoxybenzoyl)-1lambda6,4-thiazepane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, potentially converting ketones to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols.
Scientific Research Applications
7-(2-fluorophenyl)-4-(2-methoxybenzoyl)-1lambda6,4-thiazepane-1,1-dione has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its use as a drug candidate or a pharmacophore in medicinal chemistry.
Industry: The compound could be utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-(2-fluorophenyl)-4-(2-methoxybenzoyl)-1lambda6,4-thiazepane-1,1-dione involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl and methoxybenzoyl groups may play a role in binding to these targets, influencing the compound’s biological activity. Pathways involved could include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
N-(5-bromo-2-methoxybenzoyl)-N’-(2-fluorophenyl)thiourea: This compound shares similar functional groups but differs in the core structure.
Other thiazepane derivatives: Compounds with similar thiazepane rings but different substituents.
Uniqueness
7-(2-fluorophenyl)-4-(2-methoxybenzoyl)-1lambda6,4-thiazepane-1,1-dione is unique due to its specific combination of functional groups and ring structure, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-(2-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO4S/c1-25-17-9-5-3-7-15(17)19(22)21-11-10-18(26(23,24)13-12-21)14-6-2-4-8-16(14)20/h2-9,18H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHPFXAQBXYQCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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